molecular formula C13H18N2O3 B14893522 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide

Cat. No.: B14893522
M. Wt: 250.29 g/mol
InChI Key: AIVPHYBTNKTQJB-UHFFFAOYSA-N
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Description

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is an organic compound with a complex structure that includes an ethoxyacetamido group and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide typically involves the reaction of 2-ethoxyacetyl chloride with N,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted amides or aromatic compounds.

Scientific Research Applications

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetamido group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyacetamido)-N,4-dimethylbenzamide
  • 3-(2-ethoxyacetamido)-N,4-diethylbenzamide
  • 3-(2-ethoxyacetamido)-N,4-dimethylbenzoic acid

Uniqueness

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N,4-dimethylbenzamide

InChI

InChI=1S/C13H18N2O3/c1-4-18-8-12(16)15-11-7-10(13(17)14-3)6-5-9(11)2/h5-7H,4,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

AIVPHYBTNKTQJB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC)C

Origin of Product

United States

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